molecular formula C12H14BrN B3037853 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline CAS No. 64230-25-7

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Cat. No.: B3037853
CAS No.: 64230-25-7
M. Wt: 252.15 g/mol
InChI Key: DUYPIIPRJQKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound that features a bromine atom attached to a tetrahydroquinoline structure

Mechanism of Action

Pharmacokinetics

Given its molecular weight of 25215 , it is likely that the compound is absorbed and distributed throughout the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at 0-8°C , suggesting that it may be sensitive to temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline typically involves multiple steps. One common method starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has several scientific research applications:

    Chemistry: Used in the study of biomolecule-ligand complexes and free energy calculations.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

6-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYPIIPRJQKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C(C=C2)Br)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Reactant of Route 2
Reactant of Route 2
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Reactant of Route 3
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Reactant of Route 4
Reactant of Route 4
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Reactant of Route 5
Reactant of Route 5
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Reactant of Route 6
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.